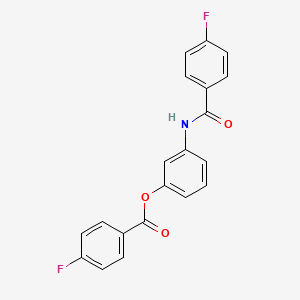

3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate, also known as FBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition has been shown to sensitize cancer cells to radiation and chemotherapy.

Scientific Research Applications

- Targeting Protein-Protein Interactions : Researchers explore this compound as a potential inhibitor of protein-protein interactions involved in disease pathways. Its unique structure may disrupt critical interactions, making it a valuable lead compound for drug discovery .

- Anticancer Agents : The fluorine substitution pattern enhances the compound’s bioactivity. Scientists investigate its potential as an anticancer agent by assessing its cytotoxicity and mechanism of action .

- Organic Semiconductors : The π-conjugated system in 3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate makes it interesting for organic electronics. Researchers study its charge transport properties and suitability for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Hydrogen Bonding Networks : The compound’s ability to form intra- and intermolecular hydrogen bonds is crucial for crystal engineering. Researchers investigate its crystal structures and supramolecular assemblies .

- Fluorescent Probes : The fluorine atoms can impart fluorescence properties. Scientists explore its use as a fluorescent probe for detecting specific analytes or monitoring biological processes .

- Photocatalytic Degradation : Researchers examine its photocatalytic activity under UV light. It may find applications in environmental remediation, such as degrading organic pollutants in water .

- Theoretical Studies : Quantum chemical calculations provide insights into its electronic structure, vibrational properties, and reactivity. Researchers use computational methods to predict its behavior in different environments .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Supramolecular Chemistry and Crystal Engineering

Analytical Chemistry and Sensors

Environmental Chemistry and Photocatalysis

Computational Chemistry and Quantum Chemical Calculations

properties

IUPAC Name |

[3-[(4-fluorobenzoyl)amino]phenyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2NO3/c21-15-8-4-13(5-9-15)19(24)23-17-2-1-3-18(12-17)26-20(25)14-6-10-16(22)11-7-14/h1-12H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGAOHRPTAMTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2512208.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2512212.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2512213.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride](/img/structure/B2512215.png)

![6-Cyclopropyl-2-[[1-(2-indol-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2512217.png)

![4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide](/img/structure/B2512221.png)

![3-methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512223.png)

![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)

![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2512227.png)